8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
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Description
8-(2-Methoxy-ethoxy)-1,3-dimethyl-7-phenethyl-3,7-dihydro-purine-2,6-dione, also known as MPEP, is a purine derivative that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological and pathological processes in the central nervous system (CNS).
Scientific Research Applications
Molecular Interaction and Material Design
A study by Shukla et al. (2020) investigated intermolecular interactions in a xanthine derivative, revealing anisotropic distribution of interaction energies, including coulombic and dispersion forces. This understanding can guide the design of new materials by leveraging specific molecular interactions for desired properties (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).
Analgesic and Anti-inflammatory Agents
Research by Zygmunt et al. (2015) on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory activity. These findings suggest the potential of purine derivatives in developing new pharmacological agents with enhanced efficacy (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).
Antiviral and Antihypertensive Activities
Nilov et al. (1995) synthesized 7,8-polymethylenehypoxanthines, exploring their precursor roles in developing antiviral and antihypertensive agents. This research indicates the broader pharmacological potential of purine derivatives in treating various conditions (Nilov, Kadushkin, Kerbnikova, Nikolaeva, Peters, Gus’kova, Dubinskii, & Granik, 1995).
Charge Transport Properties for OLED Materials
Wazzan and Irfan (2019) explored the optoelectronic and charge transport properties of Pechmann dyes, including a derivative related to the compound of interest, for potential use as materials in organic light-emitting diodes (OLEDs). Their work contributes to the development of more efficient OLED materials with enhanced performance (Wazzan & Irfan, 2019).
properties
IUPAC Name |
8-(2-methoxyethoxy)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-20-15-14(16(23)21(2)18(20)24)22(17(19-15)26-12-11-25-3)10-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCRAUHKXJYZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
476480-65-6 |
Source
|
Record name | 8-(2-METHOXYETHOXY)-1,3-DIMETHYL-7-(2-PH-ETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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